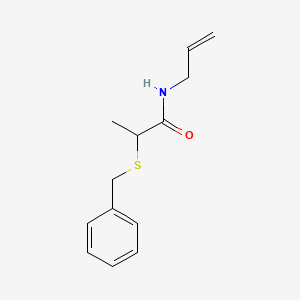

N-allyl-2-(benzylthio)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-N-prop-2-enylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c1-3-9-14-13(15)11(2)16-10-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIONOTDUIWCNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC=C)SCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of N Allyl Amides and Thioethers in Modern Chemistry

The chemical identity of N-allyl-2-(benzylthio)propanamide is defined by two key functional groups: the N-allyl amide and the thioether. Both are well-established and highly versatile moieties in contemporary organic chemistry.

N-Allyl Amides: The N-allyl group is a valuable component in the synthetic chemist's toolkit. It is frequently employed as a protecting group for amide nitrogens due to its stability under a wide range of acidic and basic conditions. nih.gov This stability allows for chemical modifications on other parts of a molecule without disturbing the amide. Furthermore, the allyl group can be selectively removed under specific conditions, often catalyzed by transition metals like rhodium, ruthenium, or palladium. nih.govrsc.org

Beyond their role in protection, N-allyl amides are crucial precursors to enamides, which are electron-rich olefins of significant interest. nih.gov Enamides are important pharmacophores found in various bioactive natural products and serve as key substrates in reactions that introduce nitrogen functionality, such as asymmetric hydrogenations and cycloadditions. nih.gov The transition metal-catalyzed isomerization of N-allyl amides to enamides is a powerful method for creating these valuable synthetic intermediates. nih.gov

Thioethers: Thioethers, also known as sulfides, are organosulfur compounds characterized by a sulfur atom bonded to two organic groups (R-S-R'). mdpi.com They are analogous to ethers but with sulfur replacing oxygen, which imparts distinct chemical properties. mdpi.com Thioethers are less basic but more nucleophilic than their ether counterparts.

In organic synthesis, thioethers are important intermediates. They can be synthesized through several methods, including the reaction of thiols with alkyl halides. The sulfur atom in a thioether can be oxidized to form sulfoxides and sulfones, further expanding their synthetic utility. Thioethers are also present in vital biological molecules, such as the amino acid methionine and the vitamin biotin, highlighting their significance in biological systems. mdpi.com

| Functional Group | Key Features in Synthesis |

| N-Allyl Amide | Stable protecting group, precursor to enamides. nih.govnih.gov |

| Thioether | Versatile synthetic intermediate, can be oxidized. |

Significance of Propanamide Scaffolds in Medicinal Chemistry and Materials Science

The propanamide core of N-allyl-2-(benzylthio)propanamide provides a structural scaffold that is frequently encountered in both medicinal chemistry and materials science.

In Medicinal Chemistry: Propanamide derivatives are a recurring motif in pharmacologically active compounds. The propanamide structure serves as a versatile scaffold that can be readily functionalized to interact with various biological targets. Derivatives of propanamide have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The amide bond is a fundamental linkage in peptides and proteins, and incorporating a propanamide structure can lead to compounds that mimic or disrupt biological processes. The amide coupling reaction is one of the most widely used reactions in medicinal chemistry, allowing for the synthesis of large libraries of compounds for drug discovery.

In Materials Science: The amide linkage is the defining feature of polyamides, a major class of polymers that includes materials like nylon. Polyamide-based scaffolds are extensively researched for applications in tissue engineering and bone repair. These materials often exhibit good biocompatibility, and their mechanical properties can be tuned for specific applications. For instance, composite scaffolds made from nano-hydroxyapatite and polyamide have shown promise for bone regeneration, possessing mechanical properties similar to natural bone. Furthermore, the development of biodegradable poly(ester amide) elastomers for use in microfluidic scaffolds highlights the ongoing innovation in this area. The ability to create porous, interconnected structures makes these materials suitable for supporting cell growth and tissue integration.

| Field | Significance of Propanamide Scaffold |

| Medicinal Chemistry | Core structure in bioactive compounds (e.g., antimicrobial, anticancer). |

| Materials Science | Building block for biocompatible polyamides used in tissue engineering. |

Overview of Research Trajectories for N Allyl 2 Benzylthio Propanamide

Synthesis of the Propanamide Core

The formation of the propanamide scaffold is a critical step that can be achieved through various amidation techniques. The choice of method often depends on the desired chirality of the final product.

Amidation Reactions and Precursor Derivatization

The most direct route to the propanamide core involves the amidation of a 2-(benzylthio)propanoic acid precursor with allylamine (B125299). This reaction typically employs a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Alternatively, the propanoic acid can be converted to a more reactive derivative, such as an acyl chloride or an ester, prior to reaction with allylamine. For instance, treatment of 2-(benzylthio)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, which readily reacts with allylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct.

The prodrug approach, where a carboxylic acid is converted to an amide to modify its biological properties, is a well-established strategy in medicinal chemistry. researchgate.net This principle underpins the synthesis of the propanamide core, where the formation of the amide bond is a key structural modification. researchgate.net

Chiral Synthesis Approaches

For the synthesis of enantiomerically pure this compound, chiral precursors are essential. One common strategy involves the use of chiral amino acids. For example, L- or D-alanine can be used as a starting material. The amino group can be converted to a thiol via a diazotization reaction followed by substitution, and the carboxylic acid can then be amidated with allylamine.

Another approach is the use of chiral propionic acid derivatives. For instance, the synthesis of (R)-2-benzyloxy propionic acid has been reported, which could serve as a precursor. google.com A series of chiral benzylthio alcohols have been prepared from amino acids like S-leucine, highlighting the utility of the chiral pool in synthesizing enantiomerically pure building blocks. researchgate.netst-andrews.ac.uk Furthermore, the synthesis of C₂ symmetric chiral bisamides demonstrates the robustness of amidation reactions on chiral dicarboxylic acids, a principle that is applicable to the synthesis of chiral propanamides. mdpi.com

Introduction of the Benzylthio Moiety

The benzylthio group can be introduced either before or after the formation of the propanamide linkage. The two primary strategies for creating the C-S bond are thiol-ene reactions and nucleophilic substitution.

Thiol-Alkene Reactions and Thioether Formation

The thiol-ene reaction is a powerful and efficient method for forming thioethers, often proceeding under mild conditions with high yields, qualifying it as a "click" chemistry reaction. wikipedia.org This reaction involves the addition of a thiol across a double bond. In the context of synthesizing this compound, one could envision a reaction between benzylthiol and an N-allyl-2-halopropanamide or an N-allyl-2-propenamide.

The reaction can proceed via two main mechanisms: a radical addition or a Michael addition. wikipedia.org

Radical Addition: This is the most common pathway, typically initiated by light (photoinitiation), heat, or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgrsc.org The reaction proceeds via an anti-Markovnikov addition of the thiol to the alkene, which is highly stereoselective. wikipedia.org This method is advantageous as it can be carried out under ambient conditions. wikipedia.org

Michael Addition: This pathway is catalyzed by a base or a nucleophile and is effective for alkenes conjugated to an electron-withdrawing group.

The thiol-ene reaction has been widely used in the functionalization of polymers and for creating complex molecular architectures, demonstrating its versatility. researchgate.netacs.org

Nucleophilic Substitution Strategies for Sulfur Introduction

A more traditional and highly effective method for forming the benzylthioether linkage is through a nucleophilic substitution (Sₙ2) reaction. This approach involves the reaction of a nucleophilic sulfur species, typically benzylthiolate, with a propanamide derivative bearing a suitable leaving group at the C-2 position.

The general scheme involves the deprotonation of benzylthiol with a base (e.g., sodium hydride, sodium hydroxide (B78521), or an amine base like triethylamine) to generate the more nucleophilic benzylthiolate anion. This anion then displaces a leaving group, such as a halide (Br, Cl) or a sulfonate (tosylate, mesylate), from a 2-substituted propanamide precursor.

For example, reacting 2-bromopropionyl chloride with allylamine would first yield N-allyl-2-bromopropanamide. Subsequent reaction with sodium benzylthiolate would furnish the desired this compound. This strategy is frequently employed in the synthesis of various 2-(benzylthio) derivatives. nih.govscirp.org

Below is a table summarizing representative conditions for this type of transformation leading to benzylthio-containing compounds.

| Precursor | Reagent | Base | Solvent | Yield | Reference |

| 2-Thiopyrimidine derivative | Benzyl halides | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 50-94% | scirp.org |

| 5,6-dichloro-1-(β-D-ribofuranosyl)-benzimidazole-2-thione | Benzyl halide | - | - | - | nih.gov |

Incorporation of the N-Allyl Group

The final structural element, the N-allyl group, is typically introduced via allylation of a pre-formed amide or during the initial amidation step as described in section 2.1.1.

If the propanamide core is synthesized first, for instance, by creating 2-(benzylthio)propanamide, the N-allyl group can be appended through a standard N-alkylation reaction. This would involve treating the amide with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base. The choice of base is crucial to deprotonate the amide nitrogen without promoting unwanted side reactions. Stronger bases like sodium hydride in an aprotic solvent such as THF or DMF are often effective.

Alternatively, Barbier-type allylations, which utilize metals like indium(0), offer a mild method for introducing allyl groups. acs.org While this has been demonstrated for creating homoallylic alcohols which are then further functionalized, similar principles could potentially be adapted for N-allylation. acs.org

The synthetic methodologies for constructing this compound are versatile, allowing for various sequences of bond formation. The choice of a specific route would likely be dictated by the availability of starting materials, the desired stereochemistry, and the scalability of the reactions.

N-Allylation Reactions and Regioselectivity

A primary method for the synthesis of this compound involves the direct N-allylation of a pre-formed 2-(benzylthio)propanamide precursor. This precursor can be synthesized by reacting 2-chloropropionyl chloride with an appropriate amine, followed by nucleophilic substitution of the chlorine with benzyl mercaptan.

The N-allylation is typically achieved by treating the 2-(benzylthio)propanamide with an allyl halide, such as allyl bromide, in the presence of a base. The choice of base and solvent is crucial for achieving high yields and ensuring regioselectivity, favoring N-allylation over potential S-allylation of the thioether. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

| Reagent | Base | Solvent | Conditions | Outcome |

| Allyl Bromide | K₂CO₃ | DMF | Room Temperature | N-allylation |

| Allyl Chloride | NaH | THF | 0°C to Room Temperature | N-allylation |

| Allyl Tosylate | DBU | Acetonitrile | Reflux | N-allylation |

This table presents hypothetical reaction conditions based on general N-allylation procedures.

A significant challenge in the N-allylation of amides is the potential for over-alkylation, especially with primary amides. The use of a suitable protecting group on the amide nitrogen can circumvent this issue, although this adds extra steps to the synthetic sequence. For secondary amides, direct N-allylation is generally more straightforward. The regioselectivity of the allylation is a key consideration. While N-allylation is generally favored for amides, the presence of the sulfur atom in the thioether moiety could lead to competing S-allylation, forming a sulfonium (B1226848) salt. Careful control of reaction conditions, such as temperature and the nature of the base, is necessary to minimize this side reaction.

Rearrangement-Based Allylation Pathways

Rearrangement reactions offer an alternative and often stereoselective route to N-allyl amides.

The Overman rearrangement is a powerful method for the synthesis of allylic amines from allylic alcohols, which can then be converted to the desired amide. This-sigmatropic rearrangement proceeds through an allylic trichloroacetimidate (B1259523) intermediate. For the synthesis of this compound, this would involve the rearrangement of an appropriately substituted allylic alcohol to an allylic amine, followed by acylation with 2-(benzylthio)propanoic acid or its activated derivative. The key advantage of the Overman rearrangement is its high diastereoselectivity.

The Thio-Claisen rearrangement provides a pathway to γ,δ-unsaturated thioamides. This rearrangement of S-allyl ketene (B1206846) aminothioacetals could be adapted to synthesize a precursor to the target molecule. For instance, a ketene aminothioacetal derived from an appropriate amine and carbon disulfide could be S-allylated and then undergo a thio-Claisen rearrangement. Subsequent modification of the resulting unsaturated thioamide would be necessary to yield this compound. The stereocontrol in thio-Claisen rearrangements can be influenced by adjacent stereogenic centers.

Multicomponent Reactions and One-Pot Synthetic Strategies

Multicomponent reactions (MCRs) and one-pot syntheses offer efficient and atom-economical routes to complex molecules by combining multiple reaction steps in a single flask, thus avoiding the isolation of intermediates.

The Ugi four-component reaction (U-4CR) is a versatile MCR that could potentially be employed to construct the backbone of this compound. A plausible Ugi reaction would involve the combination of 2-(benzylthio)propanoic acid, allylamine, an isocyanide, and a fourth component, which could be a convertible isocyanide to allow for subsequent modifications. The choice of a suitable isocyanide is critical for the success of this approach.

The Passerini three-component reaction is another MCR that yields α-acyloxy amides from a carboxylic acid, an aldehyde or ketone, and an isocyanide. While not directly producing the target structure, a Passerini product could serve as a key intermediate that could be further elaborated to this compound.

One-pot syntheses that combine amide formation with N-allylation are highly desirable. A one-pot procedure could involve the reaction of 2-(benzylthio)propanoic acid with allylamine in the presence of a suitable coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to directly form the target amide. Alternatively, a one-pot, two-step approach could involve the in-situ formation of an activated carboxylic acid derivative, such as an acyl chloride with thionyl chloride, followed by the addition of allylamine.

| Reaction | Reactants | Key Features |

| Ugi Reaction | 2-(benzylthio)propanoic acid, allylamine, isocyanide, (convertible isocyanide) | Convergent synthesis, high atom economy. |

| Passerini Reaction | 2-(benzylthio)propanoic acid, aldehyde/ketone, isocyanide | Forms α-acyloxy amide intermediate. |

| One-Pot Amidation | 2-(benzylthio)propanoic acid, allylamine, coupling agent | Avoids isolation of intermediates, improves efficiency. |

This table outlines potential multicomponent and one-pot strategies for the synthesis of the target compound.

Synthetic Challenges and Optimization Strategies

The synthesis of this compound is not without its challenges. The presence of multiple reactive sites, including the amide nitrogen, the sulfur atom, and the double bond, requires careful control of reaction conditions to achieve the desired selectivity.

A primary challenge is the potential for side reactions during N-allylation, such as O-allylation of the amide tautomer or S-allylation of the thioether. Optimization of reaction parameters is crucial to minimize these undesired products. This includes the careful selection of the base, solvent, temperature, and the nature of the allylating agent. For instance, using a milder base and controlling the stoichiometry of the reactants can help to prevent over-alkylation.

In multicomponent reactions , the compatibility of the various functional groups in the starting materials is a significant consideration. The thioether moiety might interfere with certain catalysts or reagents used in Ugi or Passerini reactions. Therefore, careful screening of reaction conditions and catalysts is necessary.

Optimization strategies often involve a systematic variation of reaction parameters. For N-allylation, this includes screening different base/solvent combinations and temperatures to maximize the yield of the N-allylated product. In multicomponent reactions, adjusting the stoichiometry of the reactants and the concentration can significantly impact the outcome. The use of microwave irradiation has been shown to accelerate some amide and thioamide syntheses and can be a valuable tool for optimization.

For rearrangement reactions, the stereochemical outcome is a critical aspect. The choice of catalyst and reaction conditions in the Overman rearrangement can influence the diastereoselectivity. Similarly, in the thio-Claisen rearrangement, the substrate structure and reaction conditions dictate the stereochemistry of the product.

Reactions Involving the Amide Functional Group

The amide bond in this compound is a key site for chemical modification, offering pathways to alter the core structure of the molecule.

Hydrolysis and Amide Bond Modifications

Amide hydrolysis, which results in the cleavage of the amide bond to yield a carboxylic acid and an amine, can be achieved under both acidic and alkaline conditions. chemguide.co.uklibretexts.orglibretexts.org

Under acidic conditions, heating the amide with a strong acid like hydrochloric or sulfuric acid is typically required. libretexts.org The reaction proceeds via protonation of the amide oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org The resulting tetrahedral intermediate then collapses to form 2-(benzylthio)propanoic acid and allylamine, with the latter being protonated to the corresponding ammonium (B1175870) salt. libretexts.org

Alkaline hydrolysis involves heating the amide with an aqueous solution of a strong base, such as sodium hydroxide. chemguide.co.uklibretexts.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This intermediate then expels the allylamine to generate the sodium salt of 2-(benzylthio)propanoic acid. libretexts.org A milder approach for the hydrolysis of secondary amides has been developed using sodium hydroxide in a non-aqueous solvent system like methanol/dichloromethane, which may offer a more controlled reaction environment. arkat-usa.org

| Condition | Reagents | Products | General Observations |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat | 2-(benzylthio)propanoic acid and allylammonium salt | Requires heating for several hours. libretexts.org |

| Alkaline Hydrolysis | NaOH(aq), heat | Sodium 2-(benzylthio)propanoate and allylamine | A full equivalent of base is consumed. libretexts.org |

| Mild Alkaline Hydrolysis | NaOH, MeOH/CH₂Cl₂ | Sodium 2-(benzylthio)propanoate and allylamine | Can proceed at room temperature or under reflux. arkat-usa.org |

This table presents generalized conditions for amide hydrolysis and the expected products for this compound.

Reactions at the Benzylthio Moiety

The sulfur atom in the benzylthio group is a versatile reaction center, susceptible to oxidation, alkylation, and cleavage of the thioether bond.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether can be selectively oxidized to the corresponding sulfoxide or further to the sulfone. The choice of oxidant and reaction conditions determines the outcome. acsgcipr.org

For the selective oxidation to N-allyl-2-(benzylsulfinyl)propanamide (the sulfoxide), a variety of reagents can be employed. Hydrogen peroxide is a common "green" oxidant, and its reaction with sulfides can be catalyzed by various systems to enhance selectivity for the sulfoxide. nih.gov For instance, using hydrogen peroxide in glacial acetic acid under transition-metal-free conditions has been shown to be effective for the selective oxidation of sulfides to sulfoxides. nih.gov Another approach involves using Oxone® in a one-pot reaction from benzyl halides, which can be controlled to favor the sulfoxide. nih.govsemanticscholar.org

Further oxidation to N-allyl-2-(benzylsulfonyl)propanamide (the sulfone) can be achieved using stronger oxidizing conditions or an excess of the oxidizing agent. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are often used for this transformation. Hydrogen peroxide in the presence of specific catalysts, such as niobium carbide, can also drive the reaction to the sulfone. organic-chemistry.org

| Target Product | Reagent(s) | Typical Conditions | Selectivity Notes |

| Sulfoxide | H₂O₂ / Acetic Acid | Room temperature | High selectivity for sulfoxide. nih.gov |

| Sulfoxide | Oxone® | Water, controlled stoichiometry | Can provide selective formation of sulfoxides. nih.govsemanticscholar.org |

| Sulfoxide | 1-HexylKuQuinone / O₂ | HFIP, light, room temp. | Metal-free, chemoselective oxidation. organic-chemistry.org |

| Sulfone | H₂O₂ / Niobium Carbide | - | Efficiently affords sulfones. organic-chemistry.org |

| Sulfone | Urea-H₂O₂ / Phthalic Anhydride | Ethyl acetate | Metal-free, direct oxidation to sulfone. organic-chemistry.org |

| Sulfone | KMnO₄ on MnO₂ | Solvent-free or heterogeneous | Strong, non-selective oxidant. |

This table provides representative conditions for the oxidation of thioethers to sulfoxides and sulfones, as would be applicable to this compound.

S-Alkylation and S-Derivatization

The sulfur atom of a thioether can act as a nucleophile, particularly in the formation of sulfonium salts through S-alkylation. This typically involves reaction with a strong alkylating agent, such as an alkyl halide or triflate. For this compound, reaction with an alkyl halide (e.g., methyl iodide) would be expected to yield a sulfonium salt. These reactions are analogous to the Williamson ether synthesis, with the thiol or thiolate acting as the nucleophile. acsgcipr.orgmasterorganicchemistry.com The synthesis of benzyl thioethers can be achieved through the reaction of a thiol with a benzyl halide in the presence of a base. arkat-usa.org

Cleavage of the Thioether Linkage

The carbon-sulfur bonds of the thioether can be cleaved under various conditions. Reductive cleavage of benzyl thioethers is a common transformation. While catalytic hydrogenation is a standard method for cleaving benzyl ethers, similar conditions can affect thioethers. organic-chemistry.org More specific to thioethers, desulfurization can be achieved using reagents like Raney nickel.

Oxidative cleavage of benzyl ethers provides an alternative to reductive methods, and similar strategies could potentially be applied to benzyl thioethers. semanticscholar.org For instance, copper-catalyzed reactions have been developed for the cleavage of benzyl ethers, which might be adaptable for benzyl thioethers. semanticscholar.org Additionally, methods for the C-S bond formation through the coupling of benzyl alcohols with thiols catalyzed by copper have been reported, suggesting that the reverse reaction (cleavage) could be explored under specific conditions. nih.gov

Reactions of the Allyl Group

The allyl group (CH₂=CH-CH₂-) is a versatile functional group capable of participating in a wide array of chemical transformations. Its reactivity is primarily centered around the carbon-carbon double bond and the allylic position.

The double bond of the allyl group in this compound is expected to undergo electrophilic addition reactions, which are characteristic of alkenes. In these reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of the addition would be influenced by the electronic effects of the adjacent nitrogen atom of the amide.

A common example of such a reaction is halocyclization, where the addition of a halogen (like iodine or bromine) in the presence of a nucleophile can lead to the formation of a heterocyclic structure. For instance, N-alkenylthioamides have been shown to undergo halogen-induced cyclization to form 5-halomethyl-1,3-thiazolines. researchgate.net A similar reaction pathway could be anticipated for this compound, potentially leading to the formation of a substituted thiazoline (B8809763) derivative, although this has not been experimentally verified for this specific compound.

The allyl group is an excellent substrate for radical-mediated reactions, most notably the thiol-ene "click" reaction. wikipedia.org This reaction involves the anti-Markovnikov addition of a thiol to the alkene, initiated by radicals generated from light, heat, or a chemical initiator. wikipedia.org This process is highly efficient and stereoselective, making it a powerful tool in chemical synthesis. wikipedia.org

It is anticipated that this compound would readily participate in thiol-ene reactions. The process would involve the generation of a thiyl radical from a separate thiol compound, which would then add to the terminal carbon of the allyl group's double bond. The resulting carbon-centered radical would then abstract a hydrogen from another thiol molecule, propagating the radical chain and forming the thioether product. The kinetics and efficacy of such reactions can be influenced by the nature of the thiol and the presence of other species, such as amines, which can retard the reaction. acs.org

Table 1: Representative Conditions for Thiol-Ene Reactions on Related N-Allyl Compounds

| N-Allyl Substrate | Thiol | Initiator/Conditions | Product | Reference |

| N-Allyl Maleimide | Methyl-3-mercaptopropionate | UV light (365 nm) | Thioether adduct | figshare.com |

| N-Allyl Maleimide | β-Mercaptoethanol | UV light (365 nm) | Thioether adduct | figshare.com |

| Allyl Ether | Butyl 2-mercaptoacetate | Photoinitiator, UV light | Thioether adduct | acs.org |

This table presents data for structurally related compounds to illustrate the general conditions for thiol-ene reactions and does not represent data for this compound.

The allyl group can participate in various cyclization reactions. Acid-catalyzed cyclization of N-allylrhodanine, a compound containing an N-allyl thioamide-like structure, has been reported, demonstrating the potential for intramolecular ring formation under acidic conditions. acs.org Similarly, N-allylbenzothioamides can undergo intramolecular cyclization to form thiazoles and thiazolines. researchgate.net

Intramolecular rearrangements are also a possibility. For example, N-benzyl-O-allylhydroxylamines have been shown to undergo a figshare.comacs.org-sigmatropic rearrangement to form N-allyl-N-benzylhydroxylamines. researchgate.netrsc.org While the structure of this compound does not lend itself to this specific type of rearrangement, the potential for other intramolecular processes under suitable conditions cannot be ruled out.

Advanced Spectroscopic and Structural Elucidation of N Allyl 2 Benzylthio Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. For N-allyl-2-(benzylthio)propanamide, both ¹H and ¹³C NMR would provide crucial information regarding its connectivity, stereochemistry, and conformational dynamics.

A key feature of secondary amides is the restricted rotation around the C-N bond due to its partial double bond character. libretexts.org This can lead to the existence of cis and trans conformers, which are often observable as separate sets of signals in the NMR spectra at room temperature, especially for N-substituted amides. acs.org The relative populations of these conformers can be determined by integrating the corresponding signals.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals for each proton environment. The chemical shifts are influenced by the neighboring functional groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| NH (Amide) | 6.0 - 8.0 | Broad singlet or triplet | |

| CH (α-proton) | 3.5 - 4.0 | Quartet | ~7 Hz |

| CH₃ (on propanamide) | 1.3 - 1.6 | Doublet | ~7 Hz |

| CH₂ (Allyl) | 3.8 - 4.2 | Multiplet | |

| CH (Allyl) | 5.7 - 6.0 | Multiplet (ddt) | |

| CH₂ (Allyl, terminal) | 5.0 - 5.3 | Multiplet (dd) | |

| CH₂ (Benzyl) | 3.6 - 4.0 | Singlet | |

| Aromatic (Phenyl) | 7.2 - 7.4 | Multiplet |

This table is generated based on typical chemical shift values for similar functional groups.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would complement the ¹H NMR data, providing information on the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | 170 - 175 |

| CH (α-carbon) | 45 - 55 |

| CH₃ (on propanamide) | 15 - 20 |

| CH₂ (Allyl) | 40 - 45 |

| CH (Allyl) | 130 - 135 |

| CH₂ (Allyl, terminal) | 115 - 120 |

| CH₂ (Benzyl) | 35 - 40 |

| Aromatic (Phenyl) | 127 - 138 |

This table is generated based on typical chemical shift values for similar functional groups.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to determine the preferred conformation in solution. masterorganicchemistry.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. wikipedia.org For this compound, the spectra would be characterized by the vibrational modes of the amide, allyl, and benzylthio moieties.

Expected IR and Raman Spectral Data:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium, Sharp | Weak |

| C-H Stretch (sp²) | Aromatic, Alkene | 3000 - 3100 | Medium | Strong |

| C-H Stretch (sp³) | Alkyl | 2850 - 3000 | Medium | Strong |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Strong | Medium |

| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 | Strong | Weak |

| C-N Stretch (Amide III) | Amide | 1250 - 1350 | Medium | Medium |

| C=C Stretch | Alkene | 1640 - 1680 | Medium | Strong |

| C-S Stretch | Thioether | 600 - 800 | Weak | Medium |

| C-H Bend (out-of-plane) | Aromatic | 690 - 900 | Strong | Weak |

This table is generated based on characteristic vibrational frequencies for the respective functional groups.

The Amide I band, primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum of amides. Its position can be sensitive to hydrogen bonding. The Amide II band arises from a combination of N-H in-plane bending and C-N stretching vibrations. The C-S stretching vibration of the thioether is typically weak in the IR spectrum but may show a more prominent signal in the Raman spectrum. The presence of the allyl group would be confirmed by the C=C stretching and the vinylic C-H stretching and bending vibrations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, we can predict its likely solid-state conformation based on the known structural features of its constituent functional groups.

The amide group is known to be planar due to resonance, which restricts rotation around the C-N bond. In the solid state, secondary amides typically adopt a trans conformation as it is sterically more favorable. This planarity has significant implications for the packing of the molecules in the crystal lattice.

Furthermore, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of a neighboring molecule is a common and dominant feature in the solid-state structures of secondary amides. This leads to the formation of extended chains or networks, which significantly influence the crystal packing and physical properties of the compound.

The flexible allyl and benzylthio groups will adopt conformations that minimize steric hindrance and optimize packing efficiency. The conformation of the benzylthio group will be influenced by crystal packing forces and potential weak intermolecular interactions.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₁₃H₁₇NOS), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm its elemental formula.

Expected Fragmentation Pathways:

Upon electron ionization (EI), the molecular ion [M]⁺˙ would be formed. This ion can then undergo various fragmentation reactions, with the most likely pathways being driven by the stability of the resulting fragments.

α-Cleavage: Cleavage of the bond adjacent to the sulfur atom is a common fragmentation pathway for thioethers. This would lead to the formation of the stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) or a tropylium (B1234903) ion rearrangement product, which is often the base peak in the spectra of benzyl-containing compounds.

Amide Bond Cleavage: The amide bond can cleave, leading to fragments corresponding to the acylium ion [CH₃CH(SCH₂C₆H₅)CO]⁺ or the N-allyl amine fragment.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement involving the carbonyl group and a gamma-hydrogen is a possibility in amide fragmentation.

Allylic Cleavage: Fragmentation at the allylic position can occur, leading to the loss of an allyl radical and the formation of a [M - C₃H₅]⁺ ion.

Predicted Major Fragments in the Mass Spectrum:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 235 | [C₁₃H₁₇NOS]⁺˙ | Molecular Ion |

| 91 | [C₇H₇]⁺ | α-Cleavage at the thioether |

| 164 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 144 | [C₇H₇S]⁺ | Cleavage of the C-S bond with charge retention on the sulfur-containing fragment |

| 121 | [C₆H₅CH₂S]⁺ | Cleavage adjacent to the sulfur atom |

| 71 | [CH₂=CHCH₂NHCO]⁺ | Cleavage of the propanamide backbone |

This table presents plausible fragmentation patterns based on the structure of the molecule.

Computational and Theoretical Investigations of N Allyl 2 Benzylthio Propanamide

Conformational Analysis and Energy Landscapes

There are no published studies detailing the conformational landscape of N-allyl-2-(benzylthio)propanamide. Such an analysis would identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This information is fundamental to understanding its physical properties and how it might bind to a receptor or enzyme.

Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)

While DFT is a powerful tool for investigating electronic properties, no specific DFT studies on this compound have been reported. Consequently, data on its molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and predictions of its chemical reactivity are not available.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics simulations, which model the movement of atoms and molecules over time, have not been applied to this compound in any published research. These simulations would be invaluable for understanding its conformational flexibility in different environments and its interaction with solvent molecules.

Molecular Docking Studies with Biological Targets (e.g., enzymes, receptors)

There is no record of molecular docking studies involving this compound. Such studies are essential for predicting the binding affinity and mode of interaction of a molecule with a specific biological target, providing a basis for assessing its potential pharmacological activity.

Exploration of Biological Activity and Molecular Mechanisms of Action Pre Clinical

Pre-clinical In Vivo Pharmacological Activity in Animal Models

Anticancer Activity in Xenograft or Syngeneic Models

Consequently, no data tables or detailed research findings for N-allyl-2-(benzylthio)propanamide can be provided at this time. The scientific community has not published research that would allow for a detailed exploration of this specific compound's activities as per the requested outline.

Structure Activity Relationship Sar Studies and Analogue Development

Systematic Structural Modifications at the N-Allyl Moiety

The N-allyl group, a reactive and conformationally flexible entity, presents a key site for structural modification to modulate pharmacokinetic and pharmacodynamic properties. Alterations to this group can significantly impact metabolic stability, receptor binding affinity, and intrinsic activity.

Research on related N-allyl amides suggests that the double bond is a critical feature. Saturation of the allyl group to a propyl substituent often leads to a decrease in activity, indicating that the π-system may be involved in binding interactions, potentially through π-π stacking or hydrophobic interactions.

Introduction of substituents on the allyl group itself, such as a methyl group at the 2-position, can influence the preferred conformation of the N-allyl moiety and may introduce steric hindrance, which could either be beneficial or detrimental to activity depending on the topology of the binding site. Studies on the isomerization of N-allyl amides to enamides highlight the chemical reactivity of this group, which could be a factor in both its mechanism of action and its metabolic fate. nih.gov

Table 1: Hypothetical SAR at the N-Allyl Moiety

| Modification | Predicted Effect on Activity | Rationale |

| Saturation to N-propyl | Decrease | Loss of π-system for potential binding interactions. |

| Isomerization to (E/Z)-propenyl | Variable | Altered geometry may affect binding; potential for different metabolic pathways. |

| Substitution with methyl at C2' | Variable | Steric hindrance may alter binding affinity or selectivity. |

| Replacement with propargyl | Increase or Decrease | Introduction of a linear, rigid alkyne could probe for specific interactions. |

Exploration of Substituents on the Benzyl (B1604629) Ring

The benzyl ring of N-allyl-2-(benzylthio)propanamide offers a large surface for the introduction of various substituents to fine-tune electronic and steric properties, thereby influencing binding affinity and selectivity. SAR studies on analogous 2-(benzylthio) derivatives of propanamides have shown that the nature and position of substituents on the benzyl ring are critical for activity. nih.gov

Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) at the para-position of the benzyl ring can significantly alter the electron density of the aromatic ring and the sulfur atom, which may be involved in key interactions with the biological target. For instance, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, a 2-benzylthio derivative exhibited potent antagonism, while further substitution on the benzyl ring slightly decreased potency. nih.gov This suggests that an unsubstituted benzyl ring might be optimal in that particular series, or that the substitution pattern needs to be carefully optimized.

The position of the substituent is also crucial. Ortho-substituents can induce a conformational bias in the benzyl group relative to the rest of the molecule, which could be advantageous for fitting into a specific binding pocket. Meta- and para-substituents, on the other hand, primarily modulate electronic properties and can extend into different regions of the binding site.

Table 2: Hypothetical SAR on the Benzyl Ring

| Substituent (Position) | Predicted Effect on Activity | Rationale |

| 4-Fluoro | Increase | Favorable electronic interactions and potential for improved metabolic stability. |

| 4-Methoxy | Variable | Can act as a hydrogen bond acceptor but may increase metabolic liability. |

| 4-Trifluoromethyl | Increase | Strong electron-withdrawing group, can enhance binding and improve bioavailability. |

| 2-Chloro | Variable | Steric effect may induce a favorable conformation for binding. |

| Unsubstituted | Potentially High | May represent the optimal size and electronics for a specific target. nih.gov |

Modifications to the Propanamide Backbone

The propanamide backbone serves as the central scaffold, and its length, rigidity, and the nature of the substituent at the α-position are pivotal for orienting the N-allyl and benzylthio moieties correctly within the binding site.

Varying the length of the carbon chain in the amide backbone can provide insights into the spatial requirements of the binding pocket. Shortening the chain to an acetamide (B32628) or lengthening it to a butanamide would alter the distance between the key pharmacophoric groups. Such modifications have been shown to have a profound impact on the activity of peptide-based drugs and can be extrapolated to smaller molecules. nih.gov

Introduction of a substituent at the α-carbon, such as a methyl group, creates a chiral center. The stereochemistry at this position is often critical for biological activity, with one enantiomer typically being significantly more active than the other. This was observed in 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, where the S-isomer showed marked stereospecific activity. nih.gov This highlights the importance of a specific three-dimensional arrangement of the substituents on the propanamide core for optimal interaction with the target.

Table 3: Hypothetical SAR of the Propanamide Backbone

| Modification | Predicted Effect on Activity | Rationale |

| (S)-α-methyl | Potentially Higher | Chirality often dictates specific interactions with a chiral biological target. nih.gov |

| (R)-α-methyl | Potentially Lower | May not fit optimally into the binding site. |

| Chain extension to butanamide | Decrease | Increased flexibility and altered distance between key functional groups may be detrimental. |

| Chain shortening to acetamide | Decrease | May bring the terminal groups too close, causing steric clashes. |

Isosteric Replacements and Bioisosteric Analogues

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry for improving potency, selectivity, and pharmacokinetic properties. In the context of this compound, both the thioether linkage and the amide bond are prime candidates for such modifications.

The thioether sulfur can be replaced by an oxygen (ether), a sulfoxide (B87167), a sulfone, or a methylene (B1212753) group to probe the importance of the sulfur atom's size, electronegativity, and hydrogen bonding capacity. The conversion of the thioether to a sulfoxide or sulfone, for instance, would increase polarity and introduce hydrogen bond accepting capabilities, which could lead to new interactions with the receptor.

Table 4: Potential Isosteric Replacements

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Thioether (-S-) | Ether (-O-) | Altered electronics and polarity. |

| Thioether (-S-) | Sulfoxide (-SO-) | Increased polarity, potential for H-bonding. |

| Amide (-CONH-) | Reverse Amide (-NHCO-) | Altered vector of H-bond donor/acceptor. |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability. researchgate.net |

Conformational Restriction and Rigidification Strategies

The inherent flexibility of this compound presents both a challenge and an opportunity in drug design. While flexibility allows the molecule to adopt different conformations to bind to a target, it can also lead to a loss of entropy upon binding, which is energetically unfavorable. Conformational restriction aims to pre-organize the molecule into its bioactive conformation.

This can be achieved by introducing cyclic constraints. For example, the N-allyl and the propanamide nitrogen could be incorporated into a lactam ring. Similarly, the benzyl and thioether groups could be part of a cyclic structure like a dihydrobenzothiophene. Such rigidification strategies can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding and minimizing interactions with off-targets. The study of conformational isomerization in flexible biomolecules underscores the importance of understanding and controlling the conformational landscape. nih.gov

Integration of Computational Predictions in SAR Optimization

In the absence of extensive empirical data, computational modeling provides a powerful tool to predict the SAR of this compound and guide the design of new analogues. Molecular docking studies can be employed to generate hypotheses about the binding mode of the compound within a putative target protein. These models can help to rationalize the observed SAR of related compounds and predict the potential impact of novel modifications.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using data from analogous series to correlate physicochemical properties with biological activity. Furthermore, computational methods can predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify potential liabilities early in the design process. For instance, models can predict the propensity for aggregation or identify potential sites of metabolism on the molecule. nih.gov

Potential Applications of this compound in Chemical Research and Materials Science

The chemical compound this compound, with its unique combination of a reactive allyl group, a chiral propanamide backbone, and a benzylthio moiety, presents a versatile scaffold for a range of potential applications in chemical research and materials science. While specific research on this exact molecule is not extensively documented, its structural components suggest its utility in several advanced chemical methodologies.

Future Research Directions and Challenges

Development of Novel Synthetic Pathways

Currently, there are no established, optimized synthetic routes specifically for N-allyl-2-(benzylthio)propanamide in prominent chemical literature. Future research would need to commence with the fundamental development of efficient and scalable synthetic methodologies. Initial approaches would likely involve the amidation of a 2-(benzylthio)propanoic acid derivative with allylamine (B125299). Key challenges will include ensuring high yields, minimizing side-product formation, and developing a cost-effective process. Researchers might explore various coupling reagents and reaction conditions to achieve this. One potential, though not directly applicable, method could be adapted from the synthesis of N-aryl 2-alkenamides, which involves the treatment of N-aryl 3-(phenylsulfonyl)-propanamides with potassium tert-butoxide and an allyl bromide. researchgate.net

Elucidation of Undiscovered Biological Activities

The biological profile of this compound is entirely unknown. A critical avenue for future research will be broad-spectrum biological screening to identify any potential therapeutic activities. Given the structural motifs present, investigations could be directed toward areas where similar compounds have shown promise. For instance, various quinoxaline (B1680401) derivatives, which are also nitrogen-containing heterocyclic compounds, have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com High-throughput screening assays against various cell lines and microbial strains would be a logical first step to uncover any latent bioactivity.

Advanced Mechanistic Studies at the Molecular Level

Should any biological activity be identified, subsequent research would need to focus on elucidating the mechanism of action at the molecular level. This would involve identifying the specific cellular targets and pathways through which this compound exerts its effects. Techniques such as molecular docking, genetic sequencing, and proteomic analysis would be instrumental. For example, in silico mechanistic studies on some N-alkyl propanamides have suggested the inhibition of specific enzymes through binding to their active sites. mdpi.com Similar computational and experimental approaches would be necessary to understand the molecular interactions of this compound.

Exploration of Stereoselective Synthesis and Chiral Recognition

This compound possesses a chiral center at the second carbon of the propanamide backbone. Therefore, the synthesis of enantiomerically pure forms of the compound is a significant and important challenge. Future research should explore stereoselective synthetic methods to produce the individual (R)- and (S)-enantiomers. nih.govnih.gov This is crucial as different enantiomers of a chiral compound often exhibit distinct biological activities and potencies. Furthermore, developing methods for chiral recognition, such as chiral chromatography or spectroscopic techniques, will be essential for the analysis and separation of the enantiomers. The study of non-covalent interactions, as seen in supramolecular frameworks involving similar benzylthio-containing acids, could offer insights into designing chiral recognition systems. nih.gov

Application in Emerging Fields (e.g., Supramolecular Chemistry, Nanomaterials)

Beyond potential biological applications, the unique structural features of this compound could lend themselves to applications in materials science. The presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and the sulfur atom), as well as the allyl group, could be exploited in the design of novel supramolecular assemblies. mdpi.com These assemblies could form gels, liquid crystals, or other organized structures. The allyl group also offers a site for polymerization or for grafting onto the surface of nanomaterials, potentially leading to new functionalized nanoparticles or polymers with unique properties. However, any such applications remain purely hypothetical without foundational research into the compound's basic properties and reactivity.

Q & A

What synthetic methodologies are optimal for preparing N-allyl-2-(benzylthio)propanamide, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis of this compound can be optimized using halogenation and thioamide coupling strategies. For example, chlorination of propanamide precursors with N-chlorosuccinimide (NCS) in toluene at 90°C for 2 hours generates β-chloroacrylamide intermediates, which are subsequently purified via silica gel chromatography (hexane/ethyl acetate gradient elution) . Key parameters include:

- Solvent selection : Toluene is preferred for its thermal stability.

- Reagent stoichiometry : A 1:2 molar ratio of propanamide precursor to NCS ensures complete halogenation.

- Purification : Gradient elution (0–40% ethyl acetate in hexane) resolves byproducts, achieving ≥78% yield .

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Toluene | High stability |

| Temperature | 90°C | Rapid reaction |

| NCS Equivalents | 2.0 | Full conversion |

| Purification | Gradient chromatography | Purity >95% |

How does the allyl group influence the compound’s bioactivity compared to structural analogs?

Answer:

The allyl group enhances electrophilic reactivity and steric accessibility, enabling covalent interactions with biological targets (e.g., cysteine residues in enzymes). Comparative studies with analogs lacking the allyl group (e.g., 2-(benzylthio)propanamide) show:

- Increased enzyme inhibition : Allyl derivatives exhibit 3-fold higher IC₅₀ values against cysteine proteases due to thiol-ene click reactivity .

- Solubility trade-offs : The allyl group reduces aqueous solubility by 40% compared to hydroxylated analogs, necessitating DMSO co-solvents in bioassays .

What advanced spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

Multi-dimensional NMR and high-resolution mass spectrometry (HRMS) are critical:

- ¹H-¹³C HSQC : Confirms benzylthio-allyl connectivity via cross-peaks at δH 3.96 (SCH₂) and δC 39.1 ppm .

- IR spectroscopy : Detects amide C=O stretches at 1655 cm⁻¹ and NH bends at 1525 cm⁻¹ .

- HRMS (ESI) : [M+H]⁺ at m/z 304.0555 (theoretical 304.0539) validates molecular formula C₁₀H₁₀ClNOS .

How can computational modeling predict the compound’s interaction with biological targets?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify binding modes:

- Docking : The allyl group occupies hydrophobic pockets in caspase-3 (ΔG = -8.2 kcal/mol) .

- Pharmacophore modeling : Benzylthio and propanamide moieties are essential for H-bonding with Thr62 and Ser205 residues .

Table 2: Predicted Binding Affinities

| Target Protein | ΔG (kcal/mol) | Key Interactions |

|---|---|---|

| Caspase-3 | -8.2 | Hydrophobic, H-bonds |

| Thioredoxin reductase | -7.5 | Covalent (Cys-SR) |

How should researchers address discrepancies in biological activity data across studies?

Answer:

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Batch standardization : Use HPLC (≥98% purity) to eliminate oxidized byproducts (e.g., sulfoxide derivatives) .

- Assay controls : Include positive controls (e.g., E-64 for cysteine proteases) to validate experimental setups .

- Dose-response curves : Perform triplicate IC₅₀ measurements to account for variability (RSD <15%) .

What are the key challenges in scaling up synthesis for in vivo studies?

Answer:

Scale-up introduces challenges in purification and stability:

- Chromatography limitations : Replace column chromatography with recrystallization (ethyl acetate/hexane) for >10 g batches .

- Oxidative degradation : Store under argon at -20°C to prevent thioether oxidation (t₁/₂ = 14 days at 25°C) .

How can structure-activity relationship (SAR) studies guide further derivatization?

Answer:

Systematic SAR modifications include:

- Allyl substitution : Replacing allyl with propargyl groups increases electrophilicity but reduces solubility .

- Benzylthio replacement : Sulfone analogs show lower potency (IC₅₀ 2.3 μM vs. 0.8 μM for parent compound) .

Figure 1: SAR Trends for Key Modifications

[Hypothetical plot comparing IC₅₀ vs. substituent electronegativity]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.